REACTION_SMILES
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[CH2:19]([O:20][CH2:21][CH3:22])[CH3:23].[CH3:1][NH:2][CH3:3].[Cl:4][c:5]1[s:6][c:7]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[c:8]([C:10]([F:11])([F:12])[F:13])[n:9]1>>[CH3:1][N:2]([CH3:3])[c:5]1[s:6][c:7]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[c:8]([C:10]([F:11])([F:12])[F:13])[n:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1sc(Cl)nc1C(F)(F)F
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Name
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Type
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product
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Smiles
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CCOC(=O)c1sc(N(C)C)nc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |